molecular formula C16H16N2O3 B2723599 Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate CAS No. 324058-11-9

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate

Cat. No.: B2723599
CAS No.: 324058-11-9
M. Wt: 284.315
InChI Key: FCDPBKGRNYMYOD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a carbamate group, a phenyl ring, and an amino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate typically involves the reaction of phenyl isocyanate with methyl (2-oxo-2-phenyl)acetate in the presence of a suitable base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Shares a similar structure but lacks the amino group, making it less versatile in certain reactions.

    Phenyl isocyanate: Used as a precursor in the synthesis of Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

methyl N-(1-anilino-2-oxo-2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)18-15(17-13-10-6-3-7-11-13)14(19)12-8-4-2-5-9-12/h2-11,15,17H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPBKGRNYMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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